N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-16-14(9-20-23)17(25)22(11-19-16)21-15(24)10-27-13-7-5-6-12(8-13)26-4/h5-9,11H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDNMGUJUHKRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the condensation of hydrazine derivatives with pyrimidine derivatives in the presence of a catalyst.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core using tert-butyl halides under basic conditions.
Attachment of the methoxyphenoxyacetamide moiety: This can be done through nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine core reacts with 3-methoxyphenoxyacetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the methoxyphenoxyacetamide moiety are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its interactions with cellular targets.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of pyrazolo[3,4-d]pyrimidine derivatives and their role in modulating biological processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and physicochemical properties of the target compound with three closely related analogs:
Key Findings:
Substituent Impact on Solubility: The ethoxy group in increases aqueous solubility (logP ~1.2) compared to the target compound’s phenoxy group (logP ~2.5, estimated).
Receptor Binding : Aromatic substituents (e.g., 4-methoxyphenyl in ) may enhance affinity for hydrophobic binding pockets, whereas alkyl chains (e.g., in ) favor passive diffusion.
Synthetic Accessibility : The tert-butyl group in the target compound and simplifies synthesis via Suzuki-Miyaura coupling, as demonstrated in , whereas bulkier aryl groups (e.g., 3,4-dimethylphenyl in ) require optimized reaction conditions.
Research Insights
- Synthesis : The target compound is likely synthesized via palladium-catalyzed cross-coupling, analogous to methods in , where tert-butyl groups improve reaction yields by reducing steric hindrance.
- Bioactivity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives with methoxyaryl groups (e.g., ) show kinase inhibition, suggesting the target compound may target similar pathways.
- Stability : The tert-butyl group in the target compound and confers resistance to oxidative metabolism compared to , which lacks this moiety .
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused nitrogen-containing heterocyclic structure. Its molecular formula is with a molecular weight of approximately 302.33 g/mol. The presence of a tert-butyl group and a methoxyphenoxy acetamide moiety enhances its solubility and interaction with biological targets.
Pharmacological Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving interference with critical cellular pathways.
- Antiviral and Antimicrobial Properties : Similar derivatives have shown effectiveness against various pathogens, indicating potential for broad-spectrum activity.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may function through:
- Binding Affinity : Interaction studies have shown that the compound can bind to various biological targets such as enzymes and receptors implicated in disease processes.
- Cell Cycle Disruption : As a potential CDK inhibitor, it may prevent substrate binding at the active sites of these enzymes, thereby inhibiting cell cycle progression.
Case Studies
-
Anticancer Efficacy :
- A study evaluating the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Enzyme Interaction :
- Interaction studies revealed that this compound exhibits high binding affinity towards CDK2 and CDK6, suggesting its potential as a therapeutic agent in cancer treatment.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Substituent positioning is confirmed via NMR and X-ray crystallography . Optimized protocols may involve stepwise purification using column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized for structural integrity and purity in academic research?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Purity thresholds >98% are typical .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm), pyrazolo-pyrimidinone protons (δ 7.5–8.2 ppm), and methoxyphenoxy groups (δ 3.8 ppm for OCH3) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms acetamide linkage geometry .
Q. What stability assessments are recommended for this compound under laboratory conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC to identify decomposition temperatures (>200°C typical for pyrazolo-pyrimidinones).
- Solution Stability : Monitor via HPLC in buffers (pH 4–9) at 25°C/40°C over 72 hours. Degradation products (e.g., hydrolysis of acetamide) are tracked .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, higher yields (>75%) are achieved at 80°C in DMF with 1.2 equivalents of α-chloroacetamide .
- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl by-products, or employ flow chemistry for continuous removal .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in the acetamide linkage (e.g., slow exchange in DMSO-d6 at 298 K).
- DFT Calculations : Compare computed 13C chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms of the pyrazolo-pyrimidinone core .
Q. What in vivo models are suitable for evaluating the compound’s anticancer efficacy?
- Methodological Answer :
- Xenograft Models : Subcutaneous implantation of A549 (lung adenocarcinoma) cells in nude mice. Administer the compound intraperitoneally (10–20 mg/kg/day) for 21 days. Tumor volume reduction and caspase-3 activation are key endpoints .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution. Tert-butyl groups often enhance metabolic stability .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace tert-butyl with cyclopropyl or isopropyl to study steric effects on target binding.
- Functional Group Variations : Substitute 3-methoxyphenoxy with halogenated or nitro-substituted aryl groups. Evaluate cytotoxicity (IC50) against MCF-7 and HEK293 cells .
- Hybridization : Fuse with urea moieties (e.g., CBS-1 derivatives) to enhance apoptosis induction .
Q. What strategies improve the compound’s solubility for pharmacological testing?
- Methodological Answer :
- Salt Formation : React with HCl or sodium acetate to form water-soluble salts.
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations. Monitor solubility via UV-Vis spectroscopy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
